3-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile
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Overview
Description
3-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile is a chemical compound that features a tetrazole ring, a cyclopropyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile typically involves the cyclization of azide and cyanide compounds. One common method is the reaction of 1-cyclopropyl-1H-tetrazole-5-thiol with benzyl bromide under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles such as amines and thiols. The reactions are typically conducted under controlled temperatures and in the presence of appropriate catalysts to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
3-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing the compound to bind to enzymes and receptors in a similar manner . This interaction can modulate various biological processes, such as enzyme inhibition or receptor activation, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline
- [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid
- 3-(((1-Cyclopropyl-1H-tetrazol-5-yl)thio)methyl)benzoic acid
Uniqueness
3-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile is unique due to its combination of a tetrazole ring, a cyclopropyl group, and a benzonitrile moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the cyclopropyl group can enhance the compound’s stability and reactivity, while the benzonitrile moiety can provide additional sites for chemical modification.
Properties
Molecular Formula |
C12H11N5S |
---|---|
Molecular Weight |
257.32 g/mol |
IUPAC Name |
3-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C12H11N5S/c13-7-9-2-1-3-10(6-9)8-18-12-14-15-16-17(12)11-4-5-11/h1-3,6,11H,4-5,8H2 |
InChI Key |
XFTMBWNNJBDYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NN=N2)SCC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
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